![molecular formula C17H14ClN5OS B2588875 6-(4-Prop-2-enoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole;hydrochloride CAS No. 2416237-40-4](/img/structure/B2588875.png)
6-(4-Prop-2-enoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole;hydrochloride
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Overview
Description
The compound “6-(4-Prop-2-enoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole;hydrochloride” is a complex organic molecule. It belongs to the class of 1,2,4-triazoles, which are known for their wide range of bioactivities .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The crude compound is subjected to silica gel column chromatography and the required product is eluted in a solvent mixture .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the ^1H NMR spectrum can provide information about the types of hydrogen atoms present in the molecule, while the ^13C NMR spectrum can provide information about the types of carbon atoms present .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its intricate structure. The reactions could involve various functional groups present in the molecule, such as the triazole ring and the thiadiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure and the types of functional groups it contains. For instance, its solubility, polarity, and reactivity can be influenced by the presence of the triazole and thiadiazole rings .Scientific Research Applications
Synthesis and Characterization
These compounds are synthesized through a series of chemical reactions, involving key intermediates and various substituents to yield triazolothiadiazoles with specific properties. The characterization of these compounds typically involves analytical and spectroscopic techniques such as elemental analysis, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), providing insights into their structural and chemical properties.
Biological Studies
Antibacterial and Antifungal Activities
Several studies have reported on the antibacterial and antifungal potentials of triazolothiadiazole derivatives. These compounds have been tested against a range of microbial strains, showing promising activities. For example, derivatives have exhibited significant inhibitory effects against bacteria such as Escherichia coli and Pseudomonas aeruginosa, and fungi like Aspergillus niger and Candida albicans (Holla et al., 2006); (Xiao et al., 2013).
Antioxidant Properties
Triazolothiadiazole derivatives have also been evaluated for their antioxidant properties. Studies have demonstrated their effectiveness in scavenging free radicals and protecting against oxidative stress, indicating their potential in managing oxidative stress-related conditions (Sunil et al., 2010).
Anticancer Activities
The anticancer activities of these compounds have been explored through various in vitro studies. Some derivatives have shown to inhibit the proliferation of cancer cell lines, including hepatocellular carcinoma cells, by inducing apoptosis and cell cycle arrest, suggesting their potential as anticancer agents (Ibrahim, 2009).
Insecticidal Effects
Research has also been conducted on the insecticidal properties of triazolothiadiazole derivatives, showing effectiveness against agricultural pests such as the cotton leafworm, Spodoptera littoralis. This indicates their potential application in developing new insecticides (Fadda et al., 2017).
Future Directions
The future directions for research on this compound could involve further exploration of its biological activities and potential applications. For instance, it could be investigated for its potential as an anticonvulsant or antifungal agent . Additionally, modifications to its structure could be explored to enhance its activity or reduce any potential side effects.
Mechanism of Action
Target of Action
Similar compounds, such as 1,3,4-thiadiazole derivatives, have shown potent activities against various targets like c-met kinase and have been evaluated for their anticonvulsant activity against MES-induced seizures .
Mode of Action
Similar compounds have shown to interact with their targets resulting in inhibition of cell growth and anticonvulsant activity .
Biochemical Pathways
Similar compounds have shown to affect various pathways leading to inhibition of cell growth and anticonvulsant activity .
Pharmacokinetics
Similar compounds have been evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .
Result of Action
Similar compounds have shown to inhibit cell growth and have anticonvulsant activity .
Action Environment
Similar compounds have shown to have potent activities in various environments .
Biochemical Analysis
Biochemical Properties
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole moiety in 6-(4-Prop-2-enoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole;hydrochloride is known to interact with various enzymes and proteins. For instance, it has been reported to inhibit the activity of Mtb shikimate dehydrogenase, an essential protein for the biosynthesis of the chorismate end product . This interaction suggests that the compound could potentially be used in the development of new-generation anti-TB agents .
Cellular Effects
In terms of cellular effects, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives have been found to exhibit cytotoxic activities against certain cancer cells . For example, certain derivatives have shown to induce apoptosis in MDA-MB-231 cells, a type of breast cancer cell . This suggests that this compound may also have similar effects on cellular processes.
Molecular Mechanism
Based on the known activities of similar compounds, it is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
6-(4-prop-2-enoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS.ClH/c1-2-10-23-14-7-5-12(6-8-14)16-21-22-15(19-20-17(22)24-16)13-4-3-9-18-11-13;/h2-9,11H,1,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZYFYZCRPYNLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CN=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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